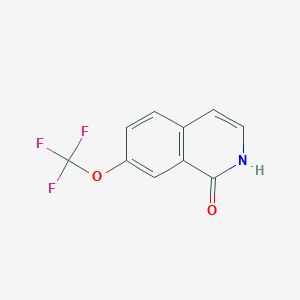
7-(trifluoromethoxy)isoquinolin-1(2H)-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
7-(Trifluoromethoxy)isoquinolin-1(2H)-one is a chemical compound belonging to the class of isoquinolinones, which are known for their diverse biological activities and applications in medicinal chemistry. This compound features a trifluoromethoxy group attached to the isoquinolinone core, which can significantly influence its chemical properties and biological activities.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 7-(trifluoromethoxy)isoquinolin-1(2H)-one can be achieved through various methods. One common approach involves the rhodium-catalyzed intermolecular cyclization between benzocyclobutenols and isocyanates, which provides isoquinolin-1(2H)-ones via selective cleavage of a C-C bond . Another method includes the use of N-chloroamides as directing synthons for cobalt-catalyzed room-temperature C-H activation, followed by reaction with alkynes .
Industrial Production Methods: Industrial production of this compound may involve scalable electrochemical protocols, such as electro-oxidative intramolecular C-H amination, which offers metal-free and external oxidant-free conditions . This method is environmentally friendly and can be performed on a gram-scale, highlighting its potential for industrial applications.
化学反应分析
Types of Reactions: 7-(Trifluoromethoxy)isoquinolin-1(2H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different derivatives.
Reduction: Reduction reactions can modify the functional groups attached to the isoquinolinone core.
Substitution: Substitution reactions, such as thiolation and selenylation at the C-4 position, can be mediated by reagents like AgSbF6.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include iodic acid (HIO3) for dehydrogenation reactions.
Reduction: Reducing agents like sodium borohydride (NaBH4) can be used.
Substitution: Reagents such as aryliodonium salts for arylation reactions.
Major Products: The major products formed from these reactions include various substituted isoquinolinones, which can exhibit unique chemical and biological properties.
科学研究应用
7-(Trifluoromethoxy)isoquinolin-1(2H)-one has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Isoquinolinone derivatives are explored for their therapeutic potential in treating various diseases.
Industry: The compound is used in the development of new materials and as a precursor in organic synthesis
作用机制
The mechanism by which 7-(trifluoromethoxy)isoquinolin-1(2H)-one exerts its effects involves interactions with specific molecular targets and pathways. For instance, the compound can act as an inhibitor of certain enzymes or receptors, modulating their activity and leading to various biological effects. The trifluoromethoxy group can enhance the compound’s binding affinity and selectivity towards its targets .
相似化合物的比较
Isoquinolin-1(2H)-one: Lacks the trifluoromethoxy group, which can result in different chemical and biological properties.
3,4-Dihydroisoquinolin-1(2H)-one: A reduced form of isoquinolinone with distinct reactivity and applications.
1,7/8-Substituted Isoquinolines: These compounds exhibit position isomerism and unique properties based on the substituents attached.
Uniqueness: This group can enhance the compound’s stability, lipophilicity, and ability to interact with biological targets, making it a valuable compound in various fields of research .
属性
CAS 编号 |
1184917-30-3 |
|---|---|
分子式 |
C10H6F3NO2 |
分子量 |
229.15 g/mol |
IUPAC 名称 |
7-(trifluoromethoxy)-2H-isoquinolin-1-one |
InChI |
InChI=1S/C10H6F3NO2/c11-10(12,13)16-7-2-1-6-3-4-14-9(15)8(6)5-7/h1-5H,(H,14,15) |
InChI 键 |
AOWUFZTWDGOIAL-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=CC2=C1C=CNC2=O)OC(F)(F)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![(3AS,4S,6S,7aR)-2-(bromomethyl)-3a,5,5-trimethylhexahydro-4,6-methanobenzo[d][1,3,2]dioxaborole](/img/structure/B12960782.png)
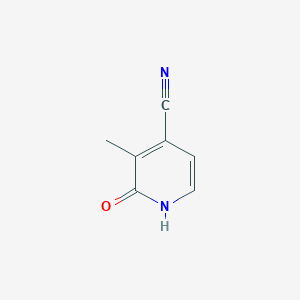
![(R)-1-(2,2-Difluorobenzo[D][1,3]dioxol-5-YL)ethan-1-amine](/img/structure/B12960797.png)


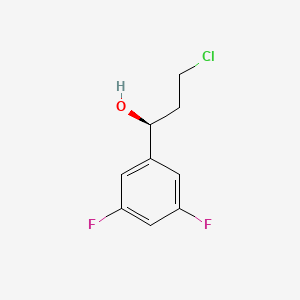
![2-Amino-6-bromopyrrolo[2,1-f][1,2,4]triazin-4(3H)-one](/img/structure/B12960805.png)
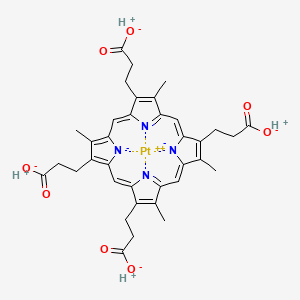
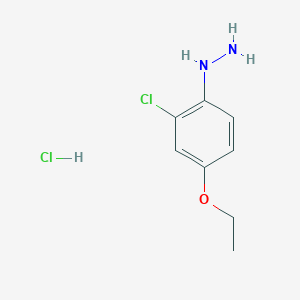
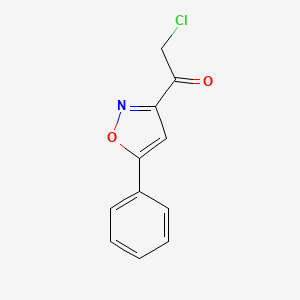
![4-Hydroxybenzo[h]quinolin-2(1H)-one](/img/structure/B12960829.png)
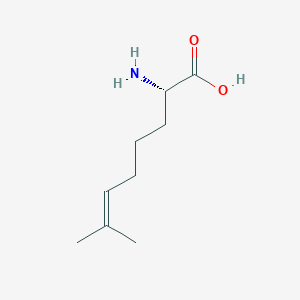
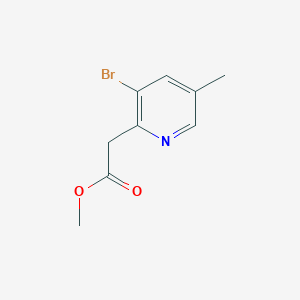
![3-(4-Bromobenzyl)-2-ethyl-6,8-dimethylimidazo[1,2-b]pyridazine](/img/structure/B12960839.png)
